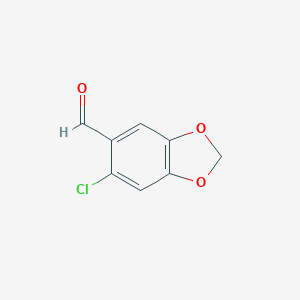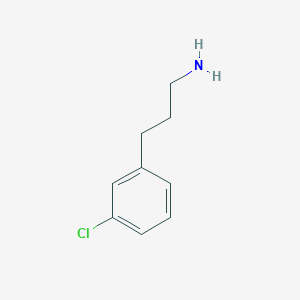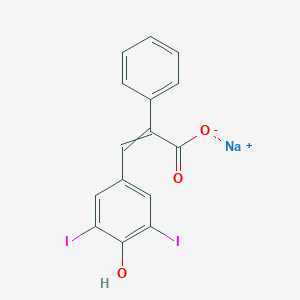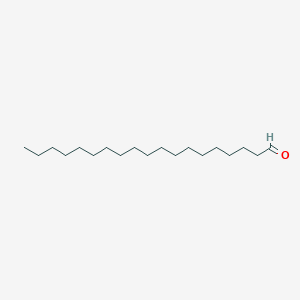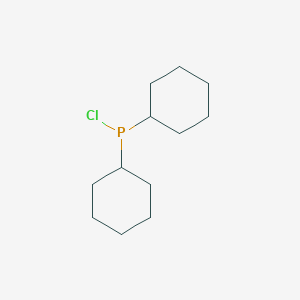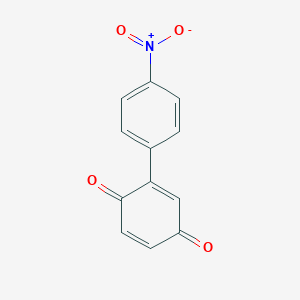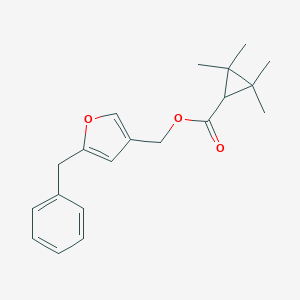![molecular formula C11H20O B095594 Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, also known as Endo-THC, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Endo-THC has gained attention in the scientific community due to its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Wirkmechanismus
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and immune function. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully, resulting in a less intense response compared to THC.
Biochemische Und Physiologische Effekte
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has several advantages as a research tool. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. This allows for more accurate and reproducible experiments. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol also has a similar structure to THC, which makes it a useful tool for studying the effects of cannabinoids on the body.
However, there are also limitations to using Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol in lab experiments. Its partial agonist activity means that it may not fully replicate the effects of THC on the body. Additionally, Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has a shorter half-life than THC, which means that its effects may not last as long.
Zukünftige Richtungen
There are several future directions for research on Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol. One area of interest is its potential as a treatment for pain and inflammation in conditions such as arthritis and neuropathic pain. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, as well as its potential interactions with other drugs.
Synthesemethoden
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the starting materials and produce the desired end product. The synthesis of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been optimized to improve yields and reduce the number of steps required.
Wissenschaftliche Forschungsanwendungen
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as multiple sclerosis and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16423-26-0 |
|---|---|
Produktname |
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol |
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1CCO)C |
Andere CAS-Nummern |
16423-26-0 16503-26-7 2226-08-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



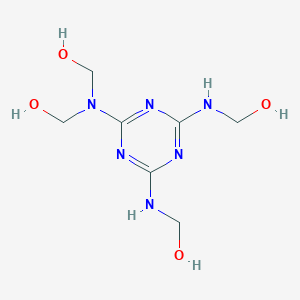
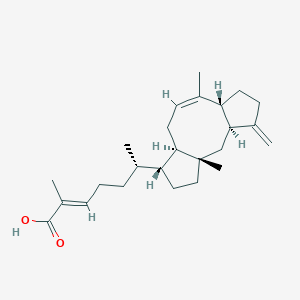
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
